![molecular formula C11H10ClNO2Se B12514359 5-[(3-Chloro-4-methylphenyl)methyl]-1,3-selenazolidine-2,4-dione CAS No. 675622-06-7](/img/structure/B12514359.png)
5-[(3-Chloro-4-methylphenyl)methyl]-1,3-selenazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(3-Chloro-4-methylphenyl)methyl]-1,3-selenazolidine-2,4-dione is a synthetic organic compound that belongs to the class of selenazolidine derivatives. This compound is characterized by the presence of a selenazolidine ring, which is a five-membered ring containing selenium, and a chloromethylphenyl group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-Chloro-4-methylphenyl)methyl]-1,3-selenazolidine-2,4-dione typically involves the reaction of 3-chloro-4-methylbenzyl chloride with selenourea under basic conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process while maintaining consistency and quality .
Chemical Reactions Analysis
Types of Reactions
5-[(3-Chloro-4-methylphenyl)methyl]-1,3-selenazolidine-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: The selenium atom in the selenazolidine ring can be oxidized to form selenoxide or selenone derivatives.
Reduction: The compound can be reduced to form selenol derivatives.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Selenoxide and selenone derivatives.
Reduction: Selenol derivatives.
Substitution: Various substituted selenazolidine derivatives.
Scientific Research Applications
5-[(3-Chloro-4-methylphenyl)methyl]-1,3-selenazolidine-2,4-dione has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of selenium-containing pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-[(3-Chloro-4-methylphenyl)methyl]-1,3-selenazolidine-2,4-dione involves its interaction with various molecular targets and pathways. The selenium atom in the selenazolidine ring can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. This compound can also generate reactive oxygen species (ROS), which can induce oxidative stress and cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 5-(3-Chloro-4-methylphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol
- 3-Chloro-4-methylphenyl isocyanate
- 4-Chloro-3-methylphenol
Uniqueness
5-[(3-Chloro-4-methylphenyl)methyl]-1,3-selenazolidine-2,4-dione is unique due to the presence of the selenazolidine ring, which imparts distinct chemical and biological properties. The selenium atom enhances the compound’s reactivity and potential biological activities compared to similar compounds that lack selenium .
Properties
CAS No. |
675622-06-7 |
|---|---|
Molecular Formula |
C11H10ClNO2Se |
Molecular Weight |
302.62 g/mol |
IUPAC Name |
5-[(3-chloro-4-methylphenyl)methyl]-1,3-selenazolidine-2,4-dione |
InChI |
InChI=1S/C11H10ClNO2Se/c1-6-2-3-7(4-8(6)12)5-9-10(14)13-11(15)16-9/h2-4,9H,5H2,1H3,(H,13,14,15) |
InChI Key |
OCSRIYUCIKTHTR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)CC2C(=O)NC(=O)[Se]2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


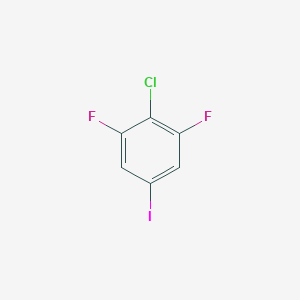
![2-[2-(4-chlorophenyl)ethenyl]-1H-benzimidazole](/img/structure/B12514287.png)
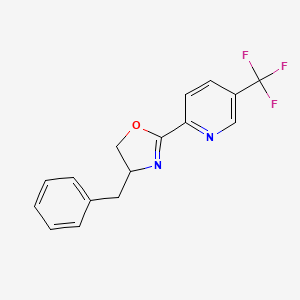
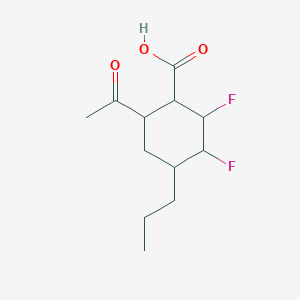

![Ethanaminium, 2-[(2-ethyl-1-oxo-2-butenyl)oxy]-N,N,N-trimethyl-](/img/structure/B12514327.png)
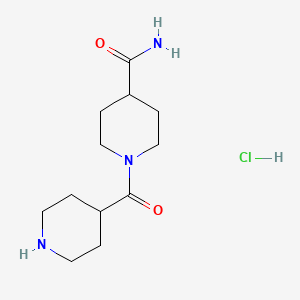
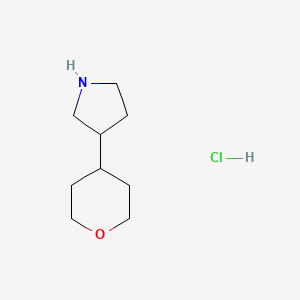
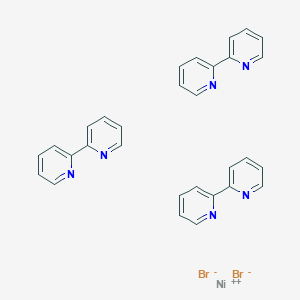
![methyl 7-[3-hydroxy-2-(4-hydroxy-4-methyloct-1-enyl)-5-oxocyclopentyl]heptanoate](/img/structure/B12514347.png)
![1-(2,6-Bis(benzyloxy)pyridin-3-yl)-5-bromo-3-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B12514348.png)
![3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(4-chlorophenyl)prop-2-enenitrile](/img/structure/B12514349.png)
![3-[(2-Piperidin-1-ylcyclohexyl)amino]-4-[4-(trifluoromethyl)anilino]cyclobut-3-ene-1,2-dione](/img/structure/B12514351.png)
![N-(2-Chloroethyl)-N'-[3-(2-hydroxyethyl)phenyl]urea](/img/structure/B12514352.png)
